5-(3-Bromophenyl)-1,3,4-oxadiazole-2-carboxylic acid
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Overview
Description
5-(3-Bromophenyl)-1,3,4-oxadiazole-2-carboxylic acid is a heterocyclic compound that contains an oxadiazole ring substituted with a bromophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromophenyl)-1,3,4-oxadiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromobenzohydrazide with diethyl oxalate under acidic conditions to form the oxadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromophenyl)-1,3,4-oxadiazole-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The oxadiazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Reagents such as potassium permanganate (KMnO4) or sodium borohydride (NaBH4) can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-(3-Bromophenyl)-1,3,4-oxadiazole-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science:
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Mechanism of Action
The mechanism of action of 5-(3-Bromophenyl)-1,3,4-oxadiazole-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The bromophenyl group and oxadiazole ring can contribute to the binding affinity and specificity of the compound towards its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Bromophenyl)-1,3,4-oxadiazole-2-thiol
- 3-(4-Bromophenyl)-1,3,4-oxadiazole-2-carboxylic acid
- 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-carboxylic acid
Uniqueness
5-(3-Bromophenyl)-1,3,4-oxadiazole-2-carboxylic acid is unique due to the specific positioning of the bromine atom on the phenyl ring and the presence of the carboxylic acid group. This structural arrangement can influence the compound’s reactivity, binding properties, and overall chemical behavior, making it distinct from other similar compounds.
Properties
CAS No. |
944907-18-0 |
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Molecular Formula |
C9H5BrN2O3 |
Molecular Weight |
269.05 g/mol |
IUPAC Name |
5-(3-bromophenyl)-1,3,4-oxadiazole-2-carboxylic acid |
InChI |
InChI=1S/C9H5BrN2O3/c10-6-3-1-2-5(4-6)7-11-12-8(15-7)9(13)14/h1-4H,(H,13,14) |
InChI Key |
WYIYMPKFUVVWEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NN=C(O2)C(=O)O |
Origin of Product |
United States |
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